molecular formula C22H19N3O3 B11697032 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea

Cat. No.: B11697032
M. Wt: 373.4 g/mol
InChI Key: FLVWTTUAWWPZGD-UHFFFAOYSA-N
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Description

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea is a complex organic compound that belongs to the class of fluorenylidene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea typically involves the reaction of 2,7-dimethoxyfluoren-9-one with phenyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,7-Dimethoxyfluoren-9-one+Phenyl isocyanateThis compound\text{2,7-Dimethoxyfluoren-9-one} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2,7-Dimethoxyfluoren-9-one+Phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl derivatives.

    Substitution: Formation of substituted fluorenylidene derivatives.

Scientific Research Applications

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylidene derivatives: Compounds with similar structural motifs but different substituents.

    Phenylurea derivatives: Compounds with the phenylurea moiety but different aromatic systems.

Uniqueness

1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea stands out due to its unique combination of the fluorenylidene and phenylurea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

1-[(2,7-dimethoxyfluoren-9-ylidene)amino]-3-phenylurea

InChI

InChI=1S/C22H19N3O3/c1-27-15-8-10-17-18-11-9-16(28-2)13-20(18)21(19(17)12-15)24-25-22(26)23-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,23,25,26)

InChI Key

FLVWTTUAWWPZGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NC4=CC=CC=C4)C=C(C=C3)OC

Origin of Product

United States

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